[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Overview
Description
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring and a chlorophenyl group, making it a subject of interest for scientific research.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiazole derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antiviral activity, it might prevent viral replication within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole core, followed by subsequent reactions to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a corresponding amine oxide.
Reduction: : The thiazole ring can be reduced to form a thiazoline derivative.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of thiazoline derivatives.
Substitution: : Generation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases related to the central nervous system or infectious diseases.
Industry
In industry, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in the manufacturing of diverse chemical products.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine
4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanol
4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanethiol
Uniqueness
What sets [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride apart from similar compounds is its amine group, which provides distinct chemical reactivity and potential biological activity. This feature makes it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9;/h1-4,6H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCQAXZCLOHUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208832-14-7 | |
Record name | [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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